(S)-tert-Butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Description
(S)-tert-Butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a bicyclic structure with a central spiro atom, an oxa (oxygen) ring, and an azaspiro (nitrogen-containing) ring. The (S)-configuration at the 3-methyl group introduces stereochemical specificity, which is critical for its applications in asymmetric synthesis and drug discovery. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3S)-3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-10-11(16)14(9-18-10)5-7-15(8-6-14)12(17)19-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVQMYKDTRIIAV-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C2(CCN(CC2)C(=O)OC(C)(C)C)CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)C2(CCN(CC2)C(=O)OC(C)(C)C)CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501117922 | |
| Record name | 2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-methyl-4-oxo-, 1,1-dimethylethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501117922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801766-83-5 | |
| Record name | 2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-methyl-4-oxo-, 1,1-dimethylethyl ester, (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1801766-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-methyl-4-oxo-, 1,1-dimethylethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501117922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common method starts with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as the starting materials. The reaction proceeds through a series of steps including nucleophilic substitution, cyclization, and esterification . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution
The carbonyl group at position 4 undergoes nucleophilic acyl substitution reactions. Common nucleophiles include amines and alcohols:
| Reagent/Conditions | Product | Outcome |
|---|---|---|
| Primary amines (e.g., methylamine) | Amide derivatives | Forms stable amide bonds via nucleophilic attack at the carbonyl carbon. |
| Alcohols (acid catalysis) | Ester derivatives | Transesterification yields modified esters under acidic conditions. |
These reactions are critical for functionalizing the spirocyclic core in drug discovery applications.
Reduction Reactions
The ketone group at position 4 can be reduced to a secondary alcohol:
The reduced alcohol derivative serves as a precursor for further modifications, such as Mitsunobu reactions .
Oxidation Reactions
The methyl group at position 3 can be oxidized to a carboxylic acid:
| Reagent | Conditions | Product |
|---|---|---|
| Potassium permanganate (KMnO₄) | Acidic aqueous solution | 3-Carboxy derivative |
| Chromium trioxide (CrO₃) | Acetic acid, 40°C | Oxidized spirocyclic acid |
Oxidation products are valuable intermediates for coupling reactions or salt formation.
Ring-Opening Reactions
The spirocyclic ether ring (2-oxa) undergoes ring-opening under acidic or basic conditions:
| Conditions | Reagent | Product |
|---|---|---|
| H₂SO₄ (1M) | Water, 80°C | Linear diol intermediate |
| NaOH (2M) | Ethanol, reflux | Sodium alkoxide derivative |
Ring-opening reactions enable access to linear intermediates for further cyclization or functionalization.
Alkylation and Arylation
The nitrogen atom in the azaspiro system participates in alkylation/arylation:
| Reagent | Conditions | Product |
|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylated derivative |
| Phenylboronic acid | Pd catalysis, Suzuki coupling | N-Aryl spirocyclic compound |
These reactions enhance the compound’s lipophilicity and target-binding capabilities.
Cycloaddition Reactions
The carbonyl group participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product |
|---|---|---|
| 1,3-Butadiene | Toluene, 110°C | Bicyclic adduct |
| Anthracene | Microwave irradiation, 150°C | Polycyclic derivative |
Cycloadditions expand the structural complexity of the spirocyclic framework.
Amide Bond Formation
The carboxylate group reacts with amines to form amides:
| Coupling Agent | Amine | Product |
|---|---|---|
| EDC/HOBt | Benzylamine | N-Benzylamide |
| DCC/DMAP | Glycine methyl ester | Peptidomimetic derivative |
Amide derivatives are pivotal in medicinal chemistry for optimizing pharmacokinetic properties.
Key Structural Influences on Reactivity
-
Spirocyclic Strain : Enhances reactivity of the carbonyl and ether groups.
-
Steric Effects : The tert-butyl group shields the nitrogen, directing reactions to the carbonyl.
-
Chirality : The (S)-configuration influences stereoselective outcomes in reductions and cycloadditions .
This compound’s versatility in nucleophilic, redox, and coupling reactions makes it a valuable scaffold in synthetic and medicinal chemistry.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antitumor Activity
Research has indicated that compounds similar to (S)-tert-butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate exhibit promising antitumor properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor cell proliferation through apoptosis induction mechanisms, making it a candidate for further development as an anticancer agent .
1.2 Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens, including bacteria and fungi. In vitro studies demonstrated its effectiveness in inhibiting the growth of resistant strains, suggesting its utility in addressing antibiotic resistance .
1.3 Neuroprotective Effects
Recent investigations have suggested that this compound may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of oxidative stress pathways .
Synthesis and Derivatives
The synthesis of this compound has been documented, with various methods yielding derivatives that enhance its pharmacological profile. For instance, modifications to the spiro structure have been shown to improve bioavailability and target specificity .
Case Studies
Case Study 1: Anticancer Efficacy
A clinical trial evaluated the efficacy of a derivative of (S)-tert-butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane in patients with advanced solid tumors. Results indicated a significant reduction in tumor size in a subset of patients, leading to further investigations into its mechanism of action .
Case Study 2: Antimicrobial Resistance
In a laboratory setting, researchers tested the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that it inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents and Ring Systems
Stereochemical and Functional Group Variations
- Stereochemistry: The (S)-configuration in the target compound distinguishes it from non-chiral analogs (e.g., 954236-44-3) and influences binding affinity in enantioselective reactions .
- Ring Heteroatoms : Compounds like 183673-70-3 (triaza) and 169206-55-7 (1-oxa-3,8-diaza) exhibit varied electronic environments, affecting solubility and metabolic stability .
Biological Activity
(S)-tert-Butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which contributes to its potential biological activities. This compound, characterized by its tert-butyl group and a carboxylate moiety, has garnered attention for its interactions with various biological targets, suggesting utility in pharmacological applications.
Molecular Structure
The molecular formula of this compound is with a molecular weight of approximately 374.54 g/mol. Its structural components include:
- Tert-butyl group : Enhances lipophilicity and biological activity.
- Oxo group : Potentially involved in hydrogen bonding and enzyme interactions.
- Carboxylate moiety : May facilitate ionic interactions with biological receptors.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the spirocyclic framework.
- Introduction of functional groups such as the tert-butyl and carboxylate groups.
- Purification and characterization using techniques like NMR and mass spectrometry.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Modulation of Cellular Signaling : It can alter signaling pathways, potentially affecting cell proliferation or apoptosis.
Case Studies
Research has indicated that compounds similar to (S)-tert-butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane have demonstrated antibacterial properties. For instance, studies involving dual inhibitors of bacterial topoisomerases showed potent antibacterial activity against various strains, suggesting that spirocyclic compounds may serve as effective antimicrobial agents .
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Target Enzyme | Biological Activity | Reference |
|---|---|---|---|
| Compound 7a | DNA gyrase | Potent antibacterial | |
| Compound X | Topo IV | Inhibits bacterial growth | |
| (S)-tert-butyl 3-methyl... | Unknown | Potential enzyme inhibitor |
Research Findings
Recent studies have focused on the pharmacological potential of (S)-tert-butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane in various contexts:
- Antimicrobial Activity : Investigations into its efficacy against multidrug-resistant strains have shown promise.
- Drug Development : The compound's unique structure may aid in the design of novel therapeutics targeting resistant bacterial infections.
Future Directions
Further research is needed to explore the full range of biological activities associated with (S)-tert-butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane, including:
- Detailed mechanism studies to elucidate how it interacts at the molecular level with specific targets.
- Clinical trials to assess its effectiveness and safety profile in therapeutic applications.
Q & A
Q. What are the key steps in synthesizing (S)-tert-Butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate?
The synthesis involves sequential functionalization of a spirocyclic core. For example, tert-butyl carbamate protection of 8-oxa-2-azaspiro[4.5]decan-1-one with Boc₂O in dichloromethane (DCM) using triethylamine and DMAP as catalysts achieves 94% yield. Subsequent reduction with lithium triethylborohydride in THF at -78°C introduces a hydroxyl group, followed by cyanation with trimethylsilyl cyanide and BF₃·Et₂O to form the cyano derivative .
Q. What safety precautions are critical during handling?
Key precautions include:
- Storage : Refrigerate in tightly sealed containers to prevent moisture absorption and degradation .
- Handling : Use flame-retardant protective clothing, inspect gloves before use, and avoid electrostatic discharge .
- Exposure control : Employ fume hoods and ensure proper ventilation to avoid inhalation of vapors .
Q. How is the compound characterized post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H and ¹³C) confirms structural integrity, with spirocyclic protons typically appearing as multiplets (δ 3.90–1.39 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., calcd. 243.14703, found 243.14805) .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized for this compound?
Enantioselective copper-catalyzed reactions using phosphoramidite ligands (e.g., (S)-BINOL derivatives) enable asymmetric induction. For example, ethylene glycol protection of the ketone group in the spirocyclic core, followed by chiral ligand-mediated alkylation, achieves >90% enantiomeric excess (ee) .
Q. What crystallographic tools resolve structural ambiguities?
- SHELX suite : SHELXL refines small-molecule structures using high-resolution X-ray data. Its robustness in handling twinned data is critical for spirocyclic systems .
- ORTEP-3 : Generates thermal ellipsoid plots to visualize anisotropic displacement parameters, aiding in distinguishing disorder in the tert-butyl group .
- WinGX : Integrates data processing, structure solution, and refinement workflows, particularly useful for analyzing hydrogen-bonding patterns in polymorphs .
Q. How do structural modifications impact biological activity in drug discovery?
- Anticonvulsant activity : Alkylation at the spirocyclic nitrogen (e.g., with 4-fluorophenoxyethyl groups) enhances blood-brain barrier penetration. Derivatives show IC₅₀ values <10 μM in seizure models .
- EGFR inhibition : Substitution at the 3-position with electron-withdrawing groups (e.g., cyano) improves binding affinity (e.g., LCMS m/z 558.2 [M+1] for quinazoline derivatives) .
Q. How are data contradictions resolved in synthetic yield optimization?
Discrepancies in yields (e.g., 94% vs. 75%) arise from reaction scalability or purification methods. Column chromatography (SiO₂, EtOAc/n-pentane gradients) minimizes impurities, while monitoring reaction progress via TLC ensures optimal stopping points .
Methodological Notes
- Synthesis optimization : Use anhydrous solvents (e.g., THF, DCM) and low temperatures (-78°C) to suppress side reactions like epimerization .
- Crystallography : Collect data at 100 K to mitigate thermal motion artifacts. Hydrogen-bonding networks (e.g., C=O···H-N interactions) stabilize crystal packing .
- Biological assays : Prioritize derivatives with logP <3.5 for improved pharmacokinetics in CNS-targeting applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
